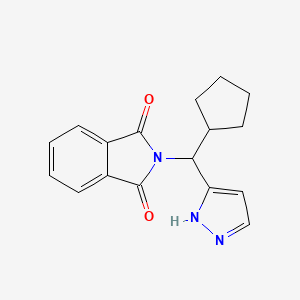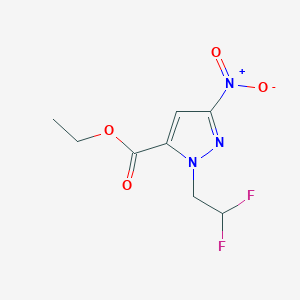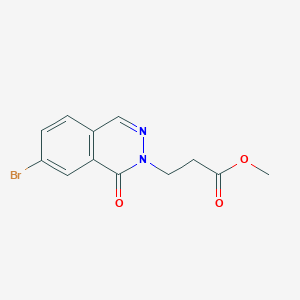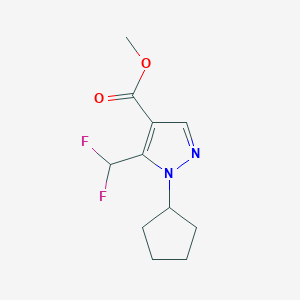
2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Solventless conditions and green chemistry principles are often applied to achieve these goals .
化学反应分析
Types of Reactions: 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological and chemical properties .
科学研究应用
2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anticancer agent.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
作用机制
The mechanism of action of 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, which suggests its potential application as an antipsychotic agent . Additionally, its inhibition of β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
相似化合物的比较
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity and biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring, such as 1,3-diaza-2,4-cyclopentadienes, show similarities in their chemical behavior.
Uniqueness: 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione stands out due to its unique combination of the isoindoline-1,3-dione and pyrazole moieties, which confer distinct chemical and biological properties.
属性
分子式 |
C17H17N3O2 |
|---|---|
分子量 |
295.34 g/mol |
IUPAC 名称 |
2-[cyclopentyl(1H-pyrazol-5-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N3O2/c21-16-12-7-3-4-8-13(12)17(22)20(16)15(11-5-1-2-6-11)14-9-10-18-19-14/h3-4,7-11,15H,1-2,5-6H2,(H,18,19) |
InChI 键 |
ICOGFBRCOUTUOJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C(C2=CC=NN2)N3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)


![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11797103.png)







